molecular formula C13H18ClNOSi B1589177 (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane CAS No. 447440-43-9

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane

Cat. No. B1589177
M. Wt: 267.82 g/mol
InChI Key: XHCRAANIMMYPDV-APBZJUGRSA-N
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Description



  • (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane is a chiral compound with the molecular formula C13H18ClNOSi.

  • It is a mixture of diastereomers.

  • The compound is used as a reagent in enantioselective allylation reactions.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.





  • Molecular Structure Analysis



    • The molecular formula is C13H18ClNOSi.

    • It is a silacyclopentane derivative with an allyl group and a chloro substituent.

    • The compound exists as a mixture of diastereomers.





  • Chemical Reactions Analysis



    • (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane can participate in enantioselective allylation reactions, especially with aldehydes.





  • Physical And Chemical Properties Analysis



    • Form: Liquid

    • Optical activity: [α]20/D 72.5°, c = 0.6 in ethanol (200 proof)

    • Refractive index (n20/D): 1.517

    • Boiling point: 120°C/5 mmHg

    • Density: 1.095 g/mL at 25°C




  • Scientific Research Applications

    Aminomercuration-Demercuration Reactions

    A study by Voronkov et al. (1987) demonstrates the aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes as a route to azasilacycloalkanes, highlighting a methodology for obtaining 3,3-Dimethyl-1-phenyl-1-aza-3-silacyclopentane and its trimethyl counterpart through reactions involving dimethyl(chloromethyl)vinylsilane and dimethyl(chloromethyl)allylsilane with aniline. This process underscores the versatility of silacyclopentane derivatives in synthesizing complex organosilicon compounds through mercury-mediated transformations (Voronkov, Kirpichenko, Abrosimova, Albanov, Keiko, & Lavrent’yev, 1987).

    Intramolecular Allyl-Migration Reaction

    Jung et al. (2004) explored the aluminum chloride-catalyzed intramolecular allyl-migration reaction of allyl(chloromethyl)silanes, leading to the formation of (3-butenyl)diorganochlorosilanes. This study illustrates the potential of using allyl(chloromethyl)diorganosilanes in allylic rearrangement reactions, providing insights into the synthesis of complex silacyclopentane derivatives through intramolecular cyclization and subsequent trapping of intermediates (Jung, Park, Yoo, Tamao, & Jung, 2004).

    Synthesis of 1-Oxa-2-Silacyclopentane Derivatives

    Research by Safa et al. (2008) presents a straightforward route for synthesizing some 1-oxa-2-silacyclopentane derivatives, showcasing the reactivity of tris(dimethylsilyl)methyl lithium with various glycidyl ethers. This synthesis pathway highlights the utility of 1-oxa-2-silacyclopentane derivatives as intermediates in the production of more complex organosilicon structures, further expanding the applicability of these compounds in organic synthesis (Safa, Shahrivar, Tofangdarzadeh, & Hassanpour, 2008).

    Safety And Hazards



    • No specific safety information is available for this compound.

    • Always handle chemicals with proper precautions and follow safety guidelines.




  • Future Directions



    • Further research could explore its applications in asymmetric synthesis and investigate its potential as a chiral building block.




    Please note that the information provided is based on available data, and additional research may be needed for a more comprehensive analysis. If you have any specific papers or sources you’d like me to analyze, please provide them, and I’ll incorporate them into the analysis.


    properties

    IUPAC Name

    (4S,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H18ClNOSi/c1-4-10-17(14)15(3)11(2)13(16-17)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3/t11-,13+,17?/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XHCRAANIMMYPDV-APBZJUGRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H](O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H18ClNOSi
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10438299
    Record name (4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-(prop-2-en-1-yl)-1,3,2-oxazasilolidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10438299
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    267.82 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane

    CAS RN

    447440-43-9
    Record name (4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-(prop-2-en-1-yl)-1,3,2-oxazasilolidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10438299
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
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    (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
    Reactant of Route 3
    (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
    Reactant of Route 4
    (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
    Reactant of Route 5
    (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
    Reactant of Route 6
    (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane

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